![molecular formula C8H6ClFN2O3 B2677538 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 196812-96-1](/img/structure/B2677538.png)
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
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Overview
Description
“2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” is a compound that has shown potential against Klebsiella pneumoniae . It was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline .
Synthesis Analysis
The compound was synthesized from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethylamine (Et3N), with a yield of 80% . All compounds were purified using the recrystallization method and their purities were confirmed by the melting point .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” is characterized by infrared (IR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
The compound has shown antibacterial activity against K. pneumoniae . The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem .
Scientific Research Applications
Antibacterial Activity Against Klebsiella Pneumoniae
“2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has shown potential against Klebsiella pneumoniae, a pathogen that causes a wide range of community and nosocomial infections . The presence of the chloro atom in the molecule improves this antibacterial activity . The substance possibly acts on penicillin-binding protein, promoting cell lysis .
In Vitro Toxicity Analysis
Preliminary tests have indicated that “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” did not show significant cytotoxic potential . This makes it an interesting substance for future studies that explore its antimicrobial capacity .
Combination with Antibacterial Drugs
Research has been conducted to analyze the effects of the association of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” with ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem against K. pneumoniae strains . The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem .
Potential Future Clinical Use
The combination of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” with antibacterial drugs has shown potential for future clinical use . Further studies are needed to analyze this viability .
Pharmacokinetic Profile
The substance has shown an excellent pharmacokinetic profile, indicating good parameters for oral use .
Antibacterial Drug Association
The acetamide was able to optimize the effects of antibacterial drugs, reducing the concentrations necessary to cause bacterial death . These data indicate a potential future clinical use of these combinations .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSKPMFJTXMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | |
CAS RN |
196812-96-1 |
Source
|
Record name | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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